molecular formula C13H10BrFZn B14884286 4-(3-Fluoro-6-methylphenyl)phenylZinc bromide

4-(3-Fluoro-6-methylphenyl)phenylZinc bromide

Cat. No.: B14884286
M. Wt: 330.5 g/mol
InChI Key: LVIZMOKKFPPPKI-UHFFFAOYSA-M
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Description

4-(3-Fluoro-6-methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine and methyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-6-methylphenyl)phenylzinc bromide typically involves the reaction of 4-bromo-3-fluoro-6-methylbenzene with zinc in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent quality and yield. The process is carefully monitored to maintain the desired concentration of 0.25 M in THF.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-6-methylphenyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds with various functional groups.

Scientific Research Applications

4-(3-Fluoro-6-methylphenyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It plays a role in the development of new drugs by enabling the synthesis of novel compounds with potential therapeutic effects.

    Industry: It is used in the production of materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-6-methylphenyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic moiety, facilitating the transfer of the phenyl group to an electrophilic partner. This process is often catalyzed by transition metals such as palladium, which activate the electrophile and promote the formation of the carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methylphenyl)phenylzinc bromide
  • 4-(3-Fluoro-6-methoxyphenyl)phenylzinc bromide
  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide

Uniqueness

4-(3-Fluoro-6-methylphenyl)phenylzinc bromide is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H10BrFZn

Molecular Weight

330.5 g/mol

IUPAC Name

bromozinc(1+);4-fluoro-1-methyl-2-phenylbenzene

InChI

InChI=1S/C13H10F.BrH.Zn/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

LVIZMOKKFPPPKI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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